
Pulmozyme
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Overview
Description
Pulmozyme® (dornase alfa) is a recombinant human deoxyribonuclease I (rhDNase I) produced by genetically engineered Chinese hamster ovary cells . It is approved for the treatment of cystic fibrosis (CF), where it hydrolyzes extracellular DNA in thick, purulent sputum, reducing mucus viscosity and improving lung function . This compound® is administered via inhalation using specific nebulizers and has a well-tolerated safety profile with mild, transient side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pulmozyme is produced using recombinant DNA technology. The gene encoding human deoxyribonuclease I is inserted into Chinese hamster ovary (CHO) cells, which are then cultured to produce the enzyme. The enzyme is secreted into the culture medium, from which it is purified .
Industrial Production Methods: The industrial production of this compound involves several steps:
Gene Cloning: The human deoxyribonuclease I gene is cloned into an expression vector.
Cell Culture: The recombinant vector is introduced into CHO cells, which are cultured in bioreactors.
Protein Expression: The CHO cells express and secrete the enzyme into the culture medium.
Purification: The enzyme is purified from the culture medium using techniques such as chromatography.
Formulation: The purified enzyme is formulated into a solution suitable for inhalation.
Chemical Reactions Analysis
Pulmozyme, being a protein enzyme, primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. The key reaction it catalyzes is the hydrolysis of extracellular DNA. This reaction involves the cleavage of phosphodiester bonds in DNA, resulting in the formation of smaller DNA fragments .
Common Reagents and Conditions:
Reagents: The primary reagent is the enzyme itself, dornase alfa.
Conditions: The reaction occurs in the presence of extracellular DNA, typically found in the mucus of cystic fibrosis patients.
Major Products:
Scientific Research Applications
Pulmozyme has several scientific research applications, including:
Cystic Fibrosis Treatment: It is widely used to manage cystic fibrosis by reducing mucus viscosity and improving lung function
Cancer Research: Recent studies have explored its potential in inhibiting lung metastases in murine models of melanoma by degrading extracellular DNA in the tumor microenvironment.
Inflammation Research: this compound has been studied for its role in reducing inflammation by breaking down neutrophil extracellular traps (NETs), which are composed of extracellular DNA.
Drug Delivery Research: Its ability to reduce mucus viscosity makes it a candidate for improving the delivery of other inhaled medications.
Mechanism of Action
Pulmozyme exerts its effects by cleaving extracellular DNA present in the mucus of cystic fibrosis patients. The enzyme hydrolyzes the DNA into smaller fragments, reducing the viscosity and elasticity of the mucus. This action facilitates the clearance of mucus from the lungs, thereby improving pulmonary function and reducing the risk of respiratory infections .
Molecular Targets and Pathways:
Target: Extracellular DNA in the mucus.
Pathway: The enzyme cleaves phosphodiester bonds in the DNA, resulting in the breakdown of long DNA strands into smaller fragments
Comparison with Similar Compounds
Bovine Pancreatic DNase I
Key Findings :
- Efficacy in Metastasis Inhibition: In murine B16 melanoma models, Pulmozyme® (intranasal/i.n.) reduced lung metastases 40-fold by lowering SINE/LINE elements and c-Myc oncogene fragments in cfDNA, outperforming bovine DNase I (20-fold reduction) . this compound® maintained serum DNase activity 10× higher than DNase I over 24 hours .
- In Vitro Activity :
Table 1: this compound® vs. Bovine DNase I
Benzonase®
Key Findings :
- DNA Degradation Efficiency: this compound® (20 U/mL) achieved >2-log reduction in plasmid DNA, matching Benzonase® (50 U/mL) .
Table 2: this compound® vs. Benzonase®
Serratia marcescens Nuclease
Key Findings :
- Catalytic Efficiency :
- Clinical Relevance :
Table 3: this compound® vs. S. marcescens Nuclease
Synergy with Other Therapies
- Antimetastatic Combinations : Preclinical data suggest this compound® enhances chemotherapy efficacy by reducing cfDNA-mediated inflammation .
Properties
CAS No. |
143831-71-4 |
---|---|
Molecular Formula |
C11H15N7O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.